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Compound of Interest

Compound Name: 1-Benzylpyrrolidine

Cat. No.: B1219470

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
benzylpyrrolidine (CAS No: 29897-82-3). The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited
availability of publicly accessible experimental spectra, this guide incorporates predicted NMR
data and established spectroscopic principles to provide a robust analytical profile of the
compound.

Introduction to 1-Benzylpyrrolidine

1-Benzylpyrrolidine is a tertiary amine with a molecular formula of C11H1sN and a molecular
weight of 161.25 g/mol . Its structure consists of a pyrrolidine ring N-substituted with a benzyl
group. This compound serves as a valuable building block in organic synthesis and is of
interest to researchers in medicinal chemistry and materials science. Accurate interpretation of
its spectroscopic data is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of organic molecules. The *H and 3C NMR spectra provide detailed information about the
chemical environment, connectivity, and stereochemistry of the atoms within 1-
benzylpyrrolidine.
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Note: The following NMR data are predicted values generated using computational algorithms,
as experimental data is not readily available in the public domain. These predictions are based
on established databases and machine learning models.

2.1. Predicted *H NMR Data

The predicted *H NMR spectrum of 1-benzylpyrrolidine is expected to show distinct signals
for the protons of the benzyl and pyrrolidine moieties.

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
H-2', H-6' (ortho) 7.32 d 2H
H-3', H-5' (meta) 7.28 t 2H
H-4' (para) 7.20 t 1H
Benzylic CHz 3.65 S 2H
H-2, H-5 (Pyrrolidine) 2.50 t 4H
H-3, H-4 (Pyrrolidine) 1.78 m 4H

2.2. Predicted 3C NMR Data

The predicted 13C NMR spectrum provides insight into the carbon skeleton of the molecule.
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Carbon Predicted Chemical Shift (8, ppm)
C-1' (quaternary) 139.5

C-2', C-6' (ortho) 129.0

C-3', C-5' (meta) 128.2

C-4' (para) 126.9

Benzylic CH2 60.5

C-2, C-5 (Pyrrolidine) 54.2

C-3, C-4 (Pyrrolidine) 23.4

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which induces molecular vibrations. The IR
spectrum of 1-benzylpyrrolidine is characterized by absorptions corresponding to its aromatic
and aliphatic C-H bonds, as well as the C-N bond of the tertiary amine.

. Characteristic ) ] .
Functional Group . Intensity Type of Vibration
Absorption (cm™?)

Aromatic C-H 3100 - 3000 Medium Stretch
Aliphatic C-H (CH3) 2975 - 2850 Strong Stretch
C-N (tertiary amine) 1250 - 1020 Medium Stretch
Aromatic C=C 1600 - 1450 Medium Stretch

Aromatic C-H (out-of-
900 - 675 Strong Bend
plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ilonized molecules. It provides information about the molecular weight and elemental
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composition of a compound, as well as its fragmentation patterns, which can aid in structure
elucidation.

4.1. Electron lonization Mass Spectrum (EI-MS) Data

m/z Relative Intensity Assignment

161 Moderate [M]* (Molecular lon)
91 100% (Base Peak) [C7H7]* (Tropylium ion)
70 Moderate [CaHsN]*

The fragmentation of 1-benzylpyrrolidine is dominated by the cleavage of the benzylic C-N
bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is observed as
the base peak.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an organic
compound like 1-benzylpyrrolidine. Instrument-specific parameters may require optimization.

5.1. NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-de).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Transfer the solution to an NMR tube. Place the tube in the NMR
spectrometer and acquire the *H and 13C spectra using standard pulse sequences.
Shimming is performed to optimize the magnetic field homogeneity.

5.2. IR Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates
(e.g., NaCl or KBr) to form a thin film.
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o Data Acquisition: Mount the salt plates in the sample holder of an FTIR spectrometer. Record
the spectrum, typically in the range of 4000 to 400 cm~*. A background spectrum of the clean
salt plates is recorded first and subtracted from the sample spectrum.

5.3. Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

« lonization: In the ion source, the sample is bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as 1-benzylpyrrolidine.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 1-Benzylpyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219470#spectroscopic-data-nmr-ir-ms-of-1-
benzylpyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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